molecular formula C9H9NO4 B11944044 4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 69884-06-6

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B11944044
CAS-Nummer: 69884-06-6
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: CBWDZYHWPNHURY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-hydroxy-6-methoxybenzoic acid with acetic anhydride, which leads to the formation of the benzoxazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

    Reduction: Formation of 4-hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-ol.

    Substitution: Formation of various substituted benzoxazinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and targets can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group at the 6-position.

    6-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group at the 4-position.

    4,6-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one: Contains an additional methoxy group at the 4-position.

Uniqueness

4-Hydroxy-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

69884-06-6

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

4-hydroxy-6-methoxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H9NO4/c1-13-6-2-3-8-7(4-6)10(12)9(11)5-14-8/h2-4,12H,5H2,1H3

InChI-Schlüssel

CBWDZYHWPNHURY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OCC(=O)N2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.